REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH3:12][C:13]12[CH2:20][CH2:19][C:16]([CH2:21][C:22]#[N:23])([CH2:17][CH2:18]1)[CH2:15][CH2:14]2>O>[CH3:12][C:13]12[CH2:20][CH2:19][C:16]([CH2:21][CH2:22][NH2:23])([CH2:17][CH2:18]1)[CH2:15][CH2:14]2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.043 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
4-methylbicyclo[2.2.2]oct-1-yl acetonitrile
|
Quantity
|
0.043 mol
|
Type
|
reactant
|
Smiles
|
CC12CCC(CC1)(CC2)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
FILTRATION
|
Details
|
The solution is then filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution is then dried over potassium hydroxide pellets
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate is then distilled
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC12CCC(CC1)(CC2)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |